

Physical and chemical properties of 3-Methoxy-phenylthioacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Methoxy-phenylthioacetic acid

Cat. No.: B184835

[Get Quote](#)

An In-depth Technical Guide to 3-Methoxy-phenylthioacetic Acid

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Methoxy-phenylthioacetic acid** (CAS No. 3996-32-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural identity, physicochemical characteristics, spectroscopic signature, and fundamental reactivity. Furthermore, it offers detailed, field-tested experimental protocols for the validation of these properties, emphasizing the causality behind methodological choices to ensure scientific integrity. The guide aims to serve as an essential resource, bridging theoretical knowledge with practical laboratory application.

Introduction

3-Methoxy-phenylthioacetic acid is a sulfur-containing aromatic carboxylic acid. Its molecular architecture, which combines a methoxy-substituted phenyl ring, a thioether linkage, and a carboxylic acid moiety, makes it a compound of interest in synthetic organic chemistry. The presence of multiple functional groups provides diverse reaction sites, positioning it as a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. Understanding its fundamental properties is a critical first step in harnessing its synthetic potential and ensuring reproducible outcomes in research.

and development settings. This guide provides that foundational knowledge, grounded in verifiable data and robust experimental methodology.

Chemical Identity and Structure

The unique reactivity and physical behavior of a compound are dictated by its structure. **3-Methoxy-phenylthioacetic acid** is identified by the Chemical Abstracts Service (CAS) number 3996-32-5.[1][2] Its molecular formula is C9H10O3S, corresponding to a formula weight of 198.24 g/mol .[1][2]

- Synonyms: 2-(m-Methoxyphenylthio)acetic acid, S-(3-Methoxyphenyl)thioglycollic acid, 2-[(3-METHOXYPHENYL)SULFANYL]ACETIC ACID.[1]

The structural arrangement, depicted below, is key to interpreting its spectral data and predicting its chemical behavior.

Caption: Chemical structure of **3-Methoxy-phenylthioacetic acid**.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its handling, formulation, and application in experimental settings. The data presented here are derived from supplier technical sheets and predictive models.

Property	Value	Source
CAS Number	3996-32-5	[1]
Molecular Formula	C9H10O3S	[1]
Molecular Weight	198.24 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	64 °C	[1]
Boiling Point	351.4 ± 27.0 °C (Predicted)	[1]
Density	1.28 ± 0.1 g/cm³ (Predicted)	[1]
pKa	3.56 ± 0.10 (Predicted)	[1]
Storage	2-8°C, under nitrogen	[1]

Insight: The predicted pKa of ~3.56 suggests that **3-Methoxy-phenylthioacetic acid** is a moderately strong organic acid, comparable to other phenylthioacetic acids. This acidity is primarily due to the electron-withdrawing nature of the adjacent sulfur atom and the resonance stabilization of the carboxylate anion. Its solid state at room temperature and recommended storage conditions indicate a need for controlled environments to prevent degradation.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity. The following are expected characteristics based on its structure.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by a singlet for the methoxy (-OCH₃) protons around 3.8 ppm. The methylene (-SCH₂-) protons would likely appear as a singlet around 3.6 ppm. The aromatic protons on the phenyl ring would present as a complex multiplet pattern between 6.7 and 7.3 ppm. The acidic proton of the carboxylic acid (-COOH) would be a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carboxylic acid carbonyl carbon (~175 ppm), aromatic carbons (110-160 ppm), the methoxy

carbon (~55 ppm), and the methylene carbon (~35 ppm).

- IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm^{-1} . A sharp, strong C=O (carbonyl) stretch will be prominent around 1700 cm^{-1} . C-O stretching from the ether and carboxylic acid will appear in the $1300\text{-}1000\text{ cm}^{-1}$ region, and C-H stretching from the aromatic and aliphatic groups will be just below 3000 cm^{-1} .
- Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) would be observed at $\text{m/z} = 198$. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the C-S bond.

Reactivity and Stability

- Acidity: As indicated by its pK_a , the carboxylic acid proton is readily abstracted by bases to form the corresponding carboxylate salt. This is the most common reaction pathway.
- Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl) by reacting with the corresponding alcohol under acidic conditions (e.g., Fischer esterification).
- Thioether Oxidation: The sulfur atom is susceptible to oxidation, potentially forming a sulfoxide or sulfone with appropriate oxidizing agents. This provides a handle for further functionalization.
- Stability and Storage: The compound should be stored in a cool, dry place, ideally under an inert atmosphere like nitrogen, to prevent oxidative degradation and hydrolysis.^[1] Its classification as a skin and eye irritant necessitates careful handling with appropriate personal protective equipment (PPE).

Experimental Protocols

To ensure the integrity of research, it is crucial to validate the properties of key reagents. The following protocols are designed as self-validating systems for characterizing **3-Methoxy-phenylthioacetic acid**.

Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a sample, which serves as a primary indicator of purity.

Causality: A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a calibrated digital apparatus for precision.

Methodology:

- Calibration: Verify the accuracy of the digital melting point apparatus using a certified standard with a known melting point close to that of the analyte (e.g., Benzoic Acid, M.P. 122 °C).
- Sample Preparation: Place a small, dry amount of **3-Methoxy-phenylthioacetic acid** on a clean watch glass. Finely crush the solid into a powder.
- Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
- Measurement: Place the capillary in the apparatus. Set a heating ramp rate of 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.
- Validation: A sharp range (e.g., 63-65 °C) indicates high purity. A broad or depressed range suggests the presence of impurities or solvent.

Caption: Workflow for Melting Point Determination.

Protocol: Solubility Assessment

Objective: To qualitatively determine the solubility of the compound in common laboratory solvents.

Causality: Solubility is governed by the "like dissolves like" principle. The polarity of the solute must be matched with the solvent. This compound has both polar (carboxylic acid, ether) and non-polar (phenyl ring) features, suggesting varied solubility.

Methodology:

- Solvent Selection: Prepare vials containing 1 mL each of various solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Hexane).
- Sample Addition: Add approximately 10 mg of **3-Methoxy-phenylthioacetic acid** to each vial.
- Observation (Room Temp): Cap and vortex each vial for 30 seconds. Observe and record if the solid dissolves completely ("Soluble"), partially ("Partially Soluble"), or not at all ("Insoluble").
- Observation (Heated): Gently warm the vials that did not show complete solubility. Record any changes.
- Data Interpretation:
 - Expected Solubility: Soluble in polar organic solvents like methanol and dichloromethane. Slightly soluble in water, with solubility increasing upon deprotonation with a base (e.g., NaOH solution). Insoluble in non-polar solvents like hexane.

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

3-Methoxy-phenylthioacetic acid is a valuable chemical intermediate with well-defined physicochemical properties. Its acidic nature, combined with the thioether and methoxy functionalities, provides a platform for diverse synthetic transformations. The data and protocols outlined in this guide offer a robust framework for researchers to confidently identify, handle, and utilize this compound in their work. Adherence to these rigorous validation methods is essential for ensuring the reproducibility and success of complex scientific endeavors.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3996-32-5 CAS MSDS (3-Methoxy-phenylthioaceticacid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Methoxy-phenylthioacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184835#physical-and-chemical-properties-of-3-methoxy-phenylthioacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

